N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
- Synthesis Techniques : Innovative synthesis methods have been developed for various sulfonamide derivatives, showcasing the chemical versatility and potential for generating new compounds with tailored properties for specific applications, such as antitumor and anti-monoamine oxidase (MAO) properties (Маркосян et al., 2006).
- Biological Screening : Ethylated sulfonamides have been screened for their inhibitory effects on enzymes and bacterial strains, indicating the potential for developing new therapeutic agents targeting specific biochemical pathways (Irshad et al., 2016).
- Molecular Docking Studies : Sulfonamide derivatives have been subject to molecular docking studies to evaluate their interaction with enzymes, providing a foundation for rational drug design by identifying compounds with significant inhibitory activity (Rao et al., 2019).
Potential Therapeutic Applications
- Carbonic Anhydrase Inhibitors : Research has demonstrated the potential of sulfonamide derivatives as carbonic anhydrase inhibitors, highlighting their therapeutic relevance in conditions where modulation of enzyme activity is beneficial (Sapegin et al., 2018).
- Antimicrobial and Antiproliferative Agents : New hydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential as antimicrobial agents with the possibility of being developed into new classes of antibiotics (Mohamed et al., 2021).
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-23-11-12-27-20-10-8-17(14-19(20)21(23)24)22-28(25,26)18-9-7-15-5-3-4-6-16(15)13-18/h7-10,13-14,22H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVQUBFAKMJKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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